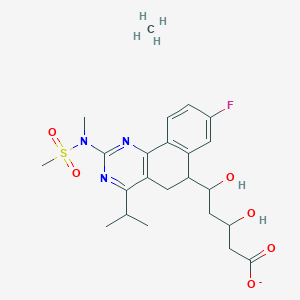

Rosuvastatin EP impurity H

Description

Nomenclature and Chemical Structural Identity of Rosuvastatin (B1679574) EP Impurity H

The precise identification of any pharmaceutical impurity is foundational to its study and control. This involves a standardized nomenclature and a clear understanding of its molecular structure, including its three-dimensional arrangement.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For Rosuvastatin EP Impurity H, the IUPAC name is given as (3R, 5RS)-5-[8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid. veeprho.comglppharmastandards.com Some sources may also refer to it with slight variations, such as using "propan-2-yl" instead of "isopropyl". clearsynth.com The core structure consists of a dihydropyrimidine (B8664642) ring system linked to a dihydroxy pentanoic acid side chain.

The identity of this compound is confirmed by its unique CAS Number, 1335110-44-5. veeprho.comglppharmastandards.comclearsynth.comsynzeal.com

Table 1: Chemical Identity of this compound

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | (3R, 5RS)-5-[8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid | veeprho.comglppharmastandards.com |

| CAS Number | 1335110-44-5 | veeprho.comglppharmastandards.comclearsynth.comsynzeal.comallmpus.comlookchem.commolcan.com |

| Molecular Formula | C22H28FN3O6S | veeprho.comsynzeal.comcymitquimica.comevitachem.comnih.gov |

| Molecular Weight | 481.54 g/mol | cymitquimica.comevitachem.comnih.govpharmaffiliates.com |

| Synonyms | Rosuvastatin Impurity 2, ppRSV, Rosuvastatin Impurity QR | cymitquimica.com |

Stereochemistry is a critical attribute of pharmaceutical molecules. The IUPAC name for this compound includes the designation "(3R, 5RS)", which indicates specific stereochemistry at two chiral centers on the pentanoic acid side chain. veeprho.comglppharmastandards.com The "(3R)" denotes a fixed configuration at the third carbon atom.

Crucially, the "(5RS)" designation signifies that the compound is a mixture of two diastereomers, with both the (R) and (S) configurations present at the fifth carbon atom. veeprho.com This means that this compound is not a single, stereochemically pure entity but a mixture of isomers that differ in the spatial arrangement of the hydroxyl group at the C5 position. lookchem.comcymitquimica.com The presence of multiple stereoisomers is a significant consideration in analytical method development, as chromatographic techniques must be capable of separating these closely related compounds from the active ingredient and each other.

As this compound contains a carboxylic acid functional group, it can form various salts. The specific salt form can influence physical properties such as solubility and stability. The most commonly cited salt forms in reference standards are the calcium and sodium salts. lookchem.comcymitquimica.comsimsonpharma.com

This compound Calcium Salt : This is a frequently referenced form, often appearing as a calcium salt of the diastereomeric mixture. veeprho.comglppharmastandards.comallmpus.commolcan.comsimsonpharma.comkmpharma.in The molecular formula is typically represented as C22H27FN3O6S·1/2Ca. glppharmastandards.comallmpus.com

This compound Sodium Salt : The sodium salt is another available form of this impurity, also prepared as a mixture of diastereomers. lookchem.comcymitquimica.comsimsonpharma.com

Table 2: Common Salt Forms of this compound

| Salt Form | Molecular Formula | Source(s) |

|---|---|---|

| Calcium Salt | C22H27FN3O6S·1/2Ca | glppharmastandards.comallmpus.commolcan.comkmpharma.in |

| Sodium Salt | Not explicitly defined, but referenced | lookchem.comcymitquimica.comsimsonpharma.com |

Contextual Significance within Rosuvastatin Pharmaceutical Research

The study of impurities like this compound is not merely an academic exercise; it is a regulatory and safety imperative in the pharmaceutical industry. Understanding the nature and origin of impurities is fundamental to ensuring the quality of the final drug product.

In the context of pharmaceuticals, an impurity is any component present in a drug substance or drug product that is not the desired chemical entity (the API) or a formulation ingredient (excipient). gmpinsiders.commoravek.com The International Council for Harmonisation (ICH) provides guidelines for the control of these unwanted chemicals. Impurities are generally categorized into three main types:

Organic Impurities : These are often structurally related to the API and can arise during the manufacturing process or storage. They include starting materials, by-products, intermediates, and degradation products. gmpinsiders.commoravek.comcontractpharma.com this compound falls into this category.

Inorganic Impurities : These impurities are not carbon-based and can result from the manufacturing process. Examples include reagents, ligands, catalysts, heavy metals, and inorganic salts. gmpinsiders.commoravek.comcontractpharma.com

Residual Solvents : These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. gmpinsiders.comcontractpharma.com

These impurities can originate from various sources, including the raw materials used for synthesis, unintended side reactions, or the degradation of the drug substance over time. adventchembio.comveeprho.comslideshare.net

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in pharmaceutical products. veeprho.comglobalpharmatek.com This practice is a mandatory requirement for new drug applications and is crucial for several reasons. globalpharmatek.comresearchgate.net

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a medication. veeprho.combiomedres.us Some impurities may be toxic, while others could potentially have their own pharmacological activity that might lead to unintended side effects. biomedres.us Therefore, rigorous analytical methods are required to detect and quantify any impurities. researchgate.net

Furthermore, impurity profiling provides critical information about the stability of a drug and can help identify its degradation pathways. globalpharmatek.com This knowledge is essential for establishing appropriate storage conditions and determining the shelf-life of the product. By understanding how and when impurities are formed, manufacturers can optimize production processes to minimize their presence, thereby ensuring the quality, safety, and consistency of the pharmaceutical product that reaches the patient. globalpharmatek.comwisdomlib.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H31FN3O6S- |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

5-[8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate;methane |

InChI |

InChI=1S/C22H28FN3O6S.CH4/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);1H4/p-1 |

InChI Key |

XKVBTZKACVPRNV-UHFFFAOYSA-M |

Canonical SMILES |

C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Formation Mechanisms of Rosuvastatin Ep Impurity H

Chemical Synthesis Pathways for Rosuvastatin (B1679574) Impurity H as a Reference Standard

The preparation of high-purity Rosuvastatin EP Impurity H is essential for its use as a reference standard in analytical testing, allowing for accurate identification and quantification in Rosuvastatin drug substances and products. nih.gov The synthesis of this specific impurity standard is primarily achieved through methods that mimic its formation during degradation, rather than traditional multi-step organic synthesis from simple precursors.

Rational Design of Synthesis Routes from Precursor Compounds

The most rational and direct synthetic approach for this compound uses the parent drug, Rosuvastatin, as the immediate precursor. researchgate.netgoogle.com This strategy is based on controlled, forced degradation, where Rosuvastatin is intentionally exposed to specific conditions that trigger its conversion into the impurity. This biomimetic synthesis ensures the generation of the correct chemical structure and stereochemistry.

The process involves dissolving Rosuvastatin calcium or its lactone form in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758), and irradiating the solution with a light source. sci-hub.segoogle.com This controlled photodegradation yields a mixture of products from which Impurity H can be isolated. This method is advantageous as it directly models the degradation pathway that occurs under real-world storage or manufacturing conditions.

Exploration of Specific Organic Reactions

The core transformation in the synthesis of this compound from Rosuvastatin is a photochemical reaction. sci-hub.se Unlike the Wittig or Julia olefination reactions used to construct the main chain of the Rosuvastatin molecule, the formation of Impurity H proceeds through an intramolecular photocyclization. researchgate.netnih.gov

The mechanism involves the 2-vinylbiphenyl-like moiety present in the Rosuvastatin structure. nih.gov Upon absorption of light energy, the molecule undergoes a conrotatory 4π electrocyclization. This step forms unstable and transient 8a,9-dihydrophenanthrene intermediates. sci-hub.se These intermediates are not isolated but rapidly undergo a thermal, suprafacial researchgate.netgoogle.com sigmatropic hydrogen shift, which restores some aromaticity and results in the formation of the stable dihydrophenanthrene structure of Impurity H and its diastereomer. researchgate.netsci-hub.se

Methodological Advancements in Impurity Synthesis and Purity Enhancement

Methodological advancements focus on the efficient generation and subsequent purification of Impurity H. To generate the impurity, solutions of Rosuvastatin are irradiated with visible or UV light under controlled temperatures. google.com Following the irradiation, the resulting mixture, which contains the desired impurity, its diastereomer, and remaining Rosuvastatin, must be purified.

High-performance liquid chromatography (HPLC) is the primary technique for both monitoring the reaction and for purification. sci-hub.se Preparative HPLC can be used to isolate the impurity in high purity. researchgate.net An alternative approach involves separating the diastereomeric photoproducts after their conversion to the corresponding lactone forms, which can be achieved by treatment with an acid in a suitable solvent like acetonitrile. google.com The isolated lactones can then be hydrolyzed back to the acid form (Impurity H) using a mild base like sodium hydroxide. sci-hub.se

The purity and structure of the final reference standard are confirmed using a suite of analytical techniques, as detailed in the table below. synthinkchemicals.com

| Analytical Technique | Purpose | Typical Findings for Impurity H |

|---|---|---|

| HPLC | Purity assessment and quantification | A distinct peak with a specific retention time, purity typically >98% for reference standard use. |

| Mass Spectrometry (MS/LC-MS) | Molecular weight confirmation | Detection of the correct molecular ion, confirming the mass of 481.54 g/mol. researchgate.net |

| Proton NMR (¹H-NMR) | Structural elucidation and confirmation | Provides a detailed map of the proton environment, confirming the dihydrophenanthrene structure. |

| Infrared Spectroscopy (IR) | Identification of functional groups | Shows characteristic absorptions for hydroxyl, carbonyl, and sulfonyl groups. |

In-Process Formation Mechanisms of this compound

The formation of this compound during the manufacturing process is a critical quality concern. It is not a byproduct of the primary synthetic reactions but rather a degradation product that forms when the stable Rosuvastatin molecule is subjected to specific environmental stressors.

Identification of Critical Process Parameters in Rosuvastatin Manufacturing

The single most critical process parameter leading to the formation of Impurity H is exposure to light . researchgate.netscispace.com Rosuvastatin is highly sensitive to both UV and visible light, which can provide the energy needed to initiate the photocyclization reaction. sci-hub.se

Key factors and parameters that influence the rate of formation include:

Light Exposure: Direct exposure of either the solid drug substance or solutions of Rosuvastatin to light during manufacturing, processing, or storage will lead to the formation of Impurity H. sci-hub.se

Physical State: The degradation occurs in both the solid state and in solution. However, the reaction is significantly faster in solution, where the molecules have greater mobility. researchgate.netsci-hub.se

Solvent Polarity: The choice of solvent can influence the reaction. Studies have shown that photodegradation occurs in various solvents, including dichloromethane and water. researchgate.netsci-hub.se

Protective Measures: The absence of protective measures is a critical factor. The use of amber or brown glass containers is necessary to prevent photodegradation in solution. sci-hub.se In solid formulations, the inclusion of light-absorbing pigments, such as iron oxides, in the tablet coating can effectively protect the drug substance. researchgate.netsci-hub.se

The table below summarizes the conditions under which this compound is known to form.

| Condition | Effect on Impurity H Formation | Control Strategy |

|---|---|---|

| UV Light (254 nm & 366 nm) | High potential for formation in both solid and solution states. sci-hub.se | Conduct manufacturing steps in areas with controlled, UV-filtered lighting. |

| Visible Light / Daylight | Significant formation, especially in solution over time. sci-hub.segoogle.com | Use opaque or amber-colored containers for storage and transport. sci-hub.se |

| Solution vs. Solid State | Formation is much more rapid in solution than in the solid state. sci-hub.se | Minimize the time the API is held in solution and exposed to light. |

| Packaging | Clear glass or unprotected packaging allows for degradation. sci-hub.se | Utilize light-protective packaging for the final drug product. |

Mechanistic Investigations of By-product Generation during Synthetic Steps

The generation of Impurity H is not a consequence of competing side reactions during the main synthesis of Rosuvastatin but is a post-synthetic degradation event. Mechanistic investigations have shown that the formation is a well-defined photochemical process. sci-hub.se

The pathway begins with the absorption of a photon by the π-electron system of the Rosuvastatin molecule. This excitation leads to an intramolecular cyclization, forming a highly unstable, non-aromatic dihydrophenanthrene intermediate. sci-hub.senih.gov This intermediate then undergoes a rapid researchgate.netgoogle.com sigmatropic hydrogen shift to form the two stable diastereomers of the final photoproduct, one of which is Impurity H. researchgate.netsci-hub.se This mechanism has been confirmed through spectroscopic studies, including laser flash photolysis, which detected the transient intermediate at an absorption of approximately 550 nm. sci-hub.senih.gov Because this impurity is formed by light, its presence in a batch of Rosuvastatin indicates that the drug substance or product has been subjected to inappropriate light exposure during manufacturing or storage. scispace.com

Degradation-Induced Formation of this compound

The formation of this compound is predominantly a result of degradation processes, with light exposure being the primary contributing factor. Other stress conditions such as heat, hydrolysis, and oxidation also degrade Rosuvastatin but typically lead to the formation of different impurities.

Rosuvastatin is highly sensitive to light, and its chemical structure, which contains a 2-vinylbiphenyl-like moiety, makes it prone to photocyclization reactions when exposed to solar irradiation. nih.govacs.org This process is the main pathway for the formation of this compound, which is characterized as a stable dihydrophenanthrene analogue. nih.govacs.orgsci-hub.seresearchgate.net The degradation is significant, especially when rosuvastatin is in solution, and can be induced by both visible and ultraviolet light. sci-hub.seresearchgate.net

The general mechanism involves an intramolecular photocyclization, which proceeds through an unstable 8a,9-dihydrophenanthrene intermediate. sci-hub.se This intermediate then undergoes a thermal intramolecular semanticscholar.orgijpsr.com sigmatropic hydrogen shift to yield stable diastereomers of the dihydrophenanthrene derivative, one of which is Impurity H. sci-hub.se Studies have shown that this photoproduct (ppRSV) is an efficient photosensitizer itself, with a high quantum yield of singlet oxygen formation, indicating its potential to mediate further photodegradation or phototoxic effects. nih.govacs.org

Exposure to visible light is a significant cause of Rosuvastatin degradation and the subsequent formation of Impurity H and its related isomers. sci-hub.se In laboratory settings, irradiating a solution of Rosuvastatin calcium with a 750w visible light source for several hours leads to the formation of these photoproducts. google.com The process has been demonstrated in various solvents, indicating the compound's inherent photosensitivity. sci-hub.seresearchgate.net The use of protective measures, such as brown glass, has been shown to significantly reduce the rate of photodecomposition under daylight, highlighting the practical implications for storage and handling. sci-hub.se

Rosuvastatin is also susceptible to degradation upon exposure to ultraviolet (UV) radiation. sci-hub.seproquest.com Studies have been conducted using both shortwave (254 nm) and longwave (366 nm) UV light, both of which induce the formation of dihydrophenanthrene derivatives like Impurity H. sci-hub.seresearchgate.net Forced degradation studies, as per ICH guidelines, often involve exposing the drug substance to UV light (e.g., ~0.5 W/m²) to assess photostability. proquest.com Such tests confirm that Rosuvastatin degrades under UV exposure, forming several by-products, with the dihydrophenanthrene analogues being prominent. sci-hub.seproquest.com The presence of certain dyes in solid formulations can offer efficient protection against UV-induced degradation. sci-hub.se

The thermal stability of Rosuvastatin has been explored under various conditions, with some conflicting reports. Several studies suggest the drug is relatively stable under thermal stress. proquest.comnih.gov For instance, one study reported excellent thermal stability with a recovery of 99.64% after exposure to an oven at 70°C for 6 hours. semanticscholar.orginnovareacademics.in Another study found it stable to thermal stress at 60°C for 4 hours. proquest.com

Conversely, other investigations show degradation at elevated temperatures. researchgate.net A key thermal degradation pathway involves the intramolecular esterification of the carboxylic acid group with the δ-hydroxyl group on the heptenoic acid side chain, leading to the formation of Rosuvastatin Lactone. researchgate.netchemicalpapers.com This conversion of Rosuvastatin to its lactone form has been found to follow first-order kinetics, with the rate constant being directly related to the temperature. researchgate.netchemicalpapers.com It is important to note that this compound, being a photolytic product, is not a characteristic outcome of thermal degradation.

Table 1: Summary of Thermal Degradation Studies on Rosuvastatin

| Temperature | Duration | Conditions | Observed Degradation | Primary By-products | Reference |

| 70°C | 6 hours | Dry heat | Minimal (0.36% degradation) | Not specified | semanticscholar.orginnovareacademics.in |

| 80°C | 20 hours | In solution | Not specified | Not specified | scispace.com |

| 100°C | 24 hours | Dry heat | Not specified | Not specified | scispace.com |

| 60°C | 4 hours | Dry heat | Stable | N/A | proquest.com |

| Various | Not specified | In aprotic solvents | Conversion to lactone | Rosuvastatin Lactone | researchgate.netchemicalpapers.com |

Rosuvastatin's stability is highly dependent on pH. It is labile under acidic conditions but considerably more stable under neutral and basic conditions. nih.govnih.govscispace.com

Acidic Conditions: Significant degradation occurs in acidic media (e.g., 0.1 N to 5 N HCl). proquest.comscispace.comresearchgate.net The primary degradation product under acidic hydrolysis is Rosuvastatin Lactone, formed via intramolecular cyclization. researchgate.netchemicalpapers.com The conversion is rapid and extensive, with studies showing degradation of up to 40% under strong acidic conditions (5 M HCl, 60°C, 4h). proquest.com The reaction follows first-order kinetics. researchgate.net

Basic Conditions: Rosuvastatin is comparatively stable in basic solutions (e.g., 0.1 N to 5 N NaOH). proquest.comscispace.com While some degradation may occur under harsh conditions (e.g., refluxing at 70°C), the extent is much less than in acidic media. semanticscholar.org

Neutral Conditions: The drug is also stable under neutral pH conditions (e.g., pH 6.8 buffer). nih.govscispace.com

This compound is not a product of hydrolytic degradation; the main impurity formed, particularly under acidic stress, is the lactone. researchgate.netchemicalpapers.com

Table 2: Summary of Hydrolytic Degradation of Rosuvastatin

| Condition | Reagent | Temperature | Duration | Stability | Primary By-products | Reference |

| Acidic | 0.2 M HCl | 80°C | 20 hours | Labile/Degrades | Rosuvastatin Lactone | chemicalpapers.comscispace.com |

| Acidic | 5 M HCl | 60°C | 4 hours | Highly Labile (40% degradation) | Rosuvastatin Lactone & others | proquest.com |

| Basic | 1 N NaOH | 80°C | 20 hours | Stable | - | scispace.com |

| Basic | 5 M NaOH | 60°C | 4 hours | Stable | - | proquest.com |

| Neutral | pH 6.8 Buffer | 80°C | 20 hours | Stable | - | scispace.com |

Rosuvastatin undergoes degradation when exposed to oxidative stress, typically induced by hydrogen peroxide (H₂O₂). nih.govscispace.com Studies show that treatment with 0.5% to 30% H₂O₂ results in the formation of several degradation products. proquest.comscispace.com These oxidative degradants are generally more polar than the parent Rosuvastatin molecule. scispace.com One of the major by-products identified under oxidative stress is Rosuvastatin-N-oxide. rsc.org While multiple degradation peaks are observed in chromatograms after oxidative treatment, this compound is not a primary product of this pathway. semanticscholar.orgrsc.org However, one patent has described a method to produce a photolytic impurity by irradiating a "rosuvastatin calcium oxidized impurity," suggesting a potential, albeit indirect, link between oxidative and photolytic degradation pathways.

Humidity-Accelerated Formation

Forced degradation studies are essential for understanding the stability of pharmaceutical compounds under various environmental stresses, including humidity. Research into the effects of humidity on Rosuvastatin indicates that the drug is relatively stable under certain high-humidity conditions. For instance, one study showed that Rosuvastatin did not degrade after being exposed to 70°C with 90% humidity for 48 hours.

However, long-term stability studies present a more nuanced picture. When Rosuvastatin tablets were stored for a full year under conditions of 50°C ± 2°C and 75% ± 5% relative humidity, the formation of a small quantity of Rosuvastatin impurity C was observed. While this finding pertains to impurity C, it highlights that long-term exposure to heat and humidity can lead to the formation of degradation products. Other studies have also noted that the degradation of Rosuvastatin under humidity conditions was generally lower compared to other stressors like acid hydrolysis. scielo.br

Kinetic Modeling of Rosuvastatin Degradation to Impurity H and Related Species

Kinetic modeling provides a quantitative understanding of the rate at which a drug degrades into its impurities. Detailed kinetic studies on Rosuvastatin have often focused on the equilibrium between the parent drug and its major degradation product, Rosuvastatin lactone. researchgate.net This conversion, which occurs via an intramolecular esterification, serves as a model for understanding the degradation kinetics of Rosuvastatin. researchgate.net

Determination of Reaction Order and Rate Constants

The degradation of Rosuvastatin to Rosuvastatin lactone, and the corresponding reverse reaction, have been found to follow first-order kinetics. researchgate.net This means the rate of the reaction is directly proportional to the concentration of the single reactant. The rate constants for both the forward (Rosuvastatin → Rosuvastatin Lactone) and reverse reactions are directly influenced by the ageing temperature. researchgate.net

A key finding from kinetic analysis is that the rate constant for the reverse reaction (the conversion of the lactone back to Rosuvastatin) is approximately 20 times greater than that of the forward reaction, indicating that the equilibrium can favor the parent compound under certain conditions. researchgate.net

Interactive Data Table: Reaction Kinetics of Rosuvastatin Degradation

| Reaction | Reaction Order | Key Influencing Factor | Relative Rate Constant |

|---|---|---|---|

| Rosuvastatin → Rosuvastatin Lactone | First-Order | Temperature | k_forward |

Influence of Solvent Environment on Degradation Equilibrium

The solvent matrix plays a critical role in controlling the direction of the equilibrium between Rosuvastatin and its lactone impurity. researchgate.net The choice of solvent during extraction and analysis can significantly impact the measured amount of the degradation product. researchgate.net

In aprotic solvents, the forward reaction (conversion of Rosuvastatin to its lactone form) is the only one that occurs. Conversely, when an acidic aqueous mobile phase is used for extraction, the reverse reaction is favored, and the lactone impurity is converted back into Rosuvastatin. In organic protic solvents, such as methanol (B129727), both Rosuvastatin and its lactone form remain stable, and no significant reaction is observed in either direction. researchgate.net

Interactive Data Table: Effect of Solvent on Rosuvastatin ⇌ Rosuvastatin Lactone Equilibrium

| Solvent Type | Predominant Reaction | Outcome |

|---|---|---|

| Aprotic Solvents | Forward Reaction (Rosuvastatin → Lactone) | Formation of lactone impurity is favored. |

| Acidic Aqueous Mobile Phase | Reverse Reaction (Lactone → Rosuvastatin) | Lactone impurity converts back to Rosuvastatin. |

Spectroscopic and Chromatographic Characterization of Rosuvastatin Ep Impurity H

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of pharmaceutical impurities. For Rosuvastatin (B1679574) EP Impurity H, a suite of techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to provide a comprehensive structural profile. veeprho.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY) NMR analyses provide detailed information about the carbon-hydrogen framework of Rosuvastatin EP Impurity H. veeprho.com While specific chemical shift data is proprietary to reference material suppliers, the expected spectral features can be described.

¹H NMR: This technique identifies the number and type of protons in the molecule. The spectrum would be expected to show distinct signals for the protons in the dihydroxypentanoic acid side chain, the isopropyl group, the N-methyl and S-methyl groups of the sulfonamide moiety, and the aromatic and aliphatic protons of the dihydrobenzo[h]quinazoline ring system.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. It complements the ¹H NMR data, confirming the presence of key carbon environments such as the carbonyl carbon of the carboxylic acid, carbons bearing hydroxyl groups, aromatic carbons (including the carbon attached to fluorine), and the aliphatic carbons of the core and side chains.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton (¹H-¹H) coupling relationships, showing which protons are adjacent to one another. It is particularly useful for confirming the sequence of protons in the pentanoic acid side chain and the connectivity within the dihydrobenzo[h]quinazoline structure.

Table 1: Expected NMR Spectral Information for this compound

| Technique | Information Provided | Expected Structural Insights |

| ¹H NMR | Identifies proton environments and their multiplicity. | Signals corresponding to aromatic, aliphatic, hydroxyl, and methyl protons. |

| ¹³C NMR | Identifies unique carbon environments. | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| COSY NMR | Maps ¹H-¹H spin-coupling correlations. | Confirms connectivity of protons in the side chain and heterocyclic core. |

This table describes the type of information obtained from NMR techniques; specific spectral data is typically provided in a full Certificate of Analysis. veeprho.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques are crucial for identifying and characterizing impurities like this compound. veeprho.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of the impurity from the active pharmaceutical ingredient before mass analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, HRMS is used to verify its molecular formula. This technique is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

| Chemical Name | (3R, 5RS)-5-[8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5, 6- dihydrobenzo[h]quinazolin-6-yl]-3, 5-dihydroxypentanoicacid calcium salt | veeprho.com |

| Molecular Formula (Acid Form) | C₂₂H₂₈FN₃O₆S | |

| Molecular Formula (Calcium Salt) | C₂₂H₂₈FN₃O₆S •1/2Ca²⁺ | veeprho.com |

| Molecular Weight (Calcium Salt) | 500.57 | veeprho.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key chemical moieties. veeprho.com This provides corroborating evidence for the structure elucidated by NMR and MS.

Table 3: Key Functional Groups of this compound and Their Expected FT-IR Absorption Regions

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500 - 3200 (Broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Sulfonamide | S=O stretch (asymmetric & symmetric) | 1350 - 1300 and 1160 - 1140 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Carbon-Fluorine | C-F stretch | 1250 - 1000 |

Note: The exact peak positions can vary based on the molecular environment and sample preparation.

Mass Spectrometry (MS, LC/MS/MS, HRMS, nanoUPLC-QTOF-MS/MS)

Chromatographic Elucidation and Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental to pharmaceutical analysis for separating, identifying, and quantifying impurities. These methods are used to establish the impurity profile of Rosuvastatin drug substances and products.

The separation of Rosuvastatin and its impurities is typically achieved using reversed-phase HPLC. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The European Pharmacopoeia (EP) monograph for Rosuvastatin details specific chromatographic conditions for related substances testing. While the specific relative retention time (RRT) for Impurity H is not publicly listed, it would be determined during method development and validation to serve as a key identifier in routine quality control analysis.

Table 4: Typical Parameters for HPLC-based Impurity Profiling of Rosuvastatin

| Parameter | Description | Typical Value/Condition |

| Technique | High-Performance Liquid Chromatography | HPLC or UHPLC |

| Column | Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), e.g., 3.5 µm particle size |

| Mobile Phase | Eluent | A gradient or isocratic mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile/methanol) |

| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |

| Detection | Method of analysis | UV Spectrophotometer, typically at a wavelength around 242 nm |

| Temperature | Column oven temperature | Controlled temperature, e.g., 40-55 °C |

High-Performance Liquid Chromatography (HPLC) for Impurity Detection and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical impurities. For Rosuvastatin, various reverse-phase HPLC (RP-HPLC) methods have been developed to detect and quantify impurities, including Impurity H. These methods are essential for routine quality control and stability studies.

The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. In the context of Rosuvastatin, C18 columns are among the most commonly used stationary phases due to their hydrophobicity, which allows for effective separation of the main compound from its structurally similar impurities.

Method development often involves optimizing several parameters to achieve adequate resolution between Rosuvastatin and its impurities. Key parameters include the type of organic modifier in the mobile phase (typically acetonitrile or methanol), the pH and composition of the aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer), the column temperature, and the flow rate. Detection is commonly performed using a UV detector, with wavelengths around 242 nm to 248 nm being effective for monitoring Rosuvastatin and its related substances. researchgate.netresearchgate.net

For the isolation of a specific impurity like Impurity H, preparative HPLC is employed. This technique uses larger columns and higher flow rates to separate and collect sufficient quantities of the impurity for further structural elucidation by spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.nettsijournals.comtsijournals.com The isolation is a crucial step to confirm the identity of the impurity and to prepare a reference standard for quantitative analysis.

Table 1: Examples of HPLC Conditions for Rosuvastatin Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) | Luna C18 (4.6 x 250 mm, 5 µm) | Kinetex C18 (4.6 x 75 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (65:35 v/v) | Methanol : Acetonitrile : Buffer (pH 4.5) (35:25:45 v/v) | Methanol : Sodium Dihydrogen Phosphate Buffer (pH 2.5) (50:50 v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.7 mL/min |

| Detection (UV) | 216 nm | 248 nm | 243 nm |

| Reference | dntb.gov.ua | researchgate.net | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation Resolution

To improve the speed, sensitivity, and resolution of chromatographic separations, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses without compromising separation efficiency.

A significant advantage of UHPLC is its ability to provide baseline separation of all organic impurities listed in the European Pharmacopoeia (EP) monograph for Rosuvastatin tablets in a much shorter time frame, often less than 15 minutes. nih.govresearchgate.net This is a substantial improvement over traditional HPLC methods, which can have run times exceeding 45 minutes. nih.gov

One validated UHPLC method for Rosuvastatin and its impurities employs a bridged ethylsiloxane/silica hybrid (BEH) C18 column. nih.govresearchgate.net The use of a mobile phase containing trifluoroacetic acid (TFA) as an additive, instead of a traditional buffer, has been shown to provide excellent chemo-selective analysis. nih.govresearchgate.net The optimization of parameters such as mobile phase composition and column temperature is critical to achieving a robust separation where all impurities, including diastereomers, are well-resolved from the main Rosuvastatin peak. nih.gov

Table 2: Optimized UHPLC Method Parameters for Rosuvastatin Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol : 0.025% Trifluoroacetic Acid (TFA) (45:55 v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 55 °C |

| Detection (UV) | 240 nm |

| Run Time | < 15 minutes |

| Reference | nih.govresearchgate.net |

Relative Retention Time (RRT) Analysis for Impurity Identification

Relative Retention Time (RRT) is a critical parameter used in chromatographic analysis for the identification of impurities. It is defined as the ratio of the retention time of the impurity peak to the retention time of the main API peak. Using RRT provides a reliable way to identify known impurities across different HPLC systems and runs, as it is less sensitive to minor variations in chromatographic conditions than the absolute retention time.

The European Pharmacopoeia monograph for Rosuvastatin specifies RRT values for known impurities to aid in their identification. scribd.com For instance, the diastereomeric impurity designated as Impurity B in the EP monograph, the (3R,5R) isomer, has a defined RRT. google.com A patent describing the synthesis of this chiral isomer confirms its RRT to be approximately 1.1 relative to Rosuvastatin calcium. google.com

In a developed UHPLC method, the RRTs of various Rosuvastatin impurities were calculated to ensure specificity. nih.gov While Impurity H was not explicitly named in this particular study's table, the RRTs for other key impurities like IMP-A, IMP-B, and IMP-C were established. nih.gov The calculation of RRT is a standard part of method validation and is essential for the routine quality control of Rosuvastatin, allowing analysts to quickly and reliably identify specified impurities.

Table 3: Relative Retention Times (RRT) of Selected Rosuvastatin Impurities

| Compound | RRT (vs. Rosuvastatin) | Chromatographic System | Reference |

|---|---|---|---|

| Impurity A | ~0.9 | EP HPLC Method | scribd.com |

| Impurity B ((3R,5R) diastereomer) | ~1.1 | EP HPLC Method | scribd.comgoogle.com |

| Impurity C | ~1.5 | EP HPLC Method | scribd.com |

| FP-1 (diastereomer of impurity FP-B) | 0.81 | UHPLC Method | nih.gov |

| FP-2 (diastereomer of impurity FP-B) | 0.86 | UHPLC Method | nih.gov |

Development of Methodologies for Diastereomeric Separation

Rosuvastatin has two chiral centers, meaning it can exist as four different diastereomers. The desired active pharmaceutical ingredient is the (3R, 5S) enantiomer. Other stereoisomers, such as the (3R, 5R), (3S, 5R), and (3S, 5S) forms, are considered impurities. This compound is one such diastereomeric impurity. The separation of these stereoisomers is challenging due to their identical chemical properties and molecular weight, differing only in the spatial arrangement of their atoms.

Reverse-phase HPLC can be used to detect and separate diastereomers, as they have different physical properties and thus can exhibit different retention behaviors. google.comgoogle.com However, for more challenging separations, especially for enantiomers, chiral chromatography is required. Chiral HPLC methods utilize a chiral stationary phase (CSP) that can interact differently with the different stereoisomers.

The development of a chiral HPLC method for Rosuvastatin involves screening various types of CSPs, such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak IA, IB, IC). ijpda.org The mobile phase composition, typically a mixture of a non-polar solvent like n-heptane and an alcohol like 2-propanol or ethanol (B145695), is carefully optimized to achieve baseline separation. ijpda.org The goal is to develop a method that can accurately quantify the undesired diastereomers at very low levels, often below 0.15%. ijpda.org

Table 4: Chromatographic Conditions for Diastereomeric Separation of Rosuvastatin

| Parameter | Condition |

|---|---|

| Technique | Chiral HPLC |

| Column | CHIRALPAK IB (Amylose-based CSP) |

| Mobile Phase | n-Heptane : 2-Propanol |

| Objective | Separation of Rosuvastatin enantiomer and lactone impurity |

| Reference | ijpda.org |

Lack of Specific Data for this compound Precludes Article Generation

A thorough review of publicly available scientific literature reveals a significant lack of specific data concerning the analytical method development and validation for the compound "this compound." While general methodologies for the analysis of Rosuvastatin and its other related substances are well-documented, detailed research findings, specific chromatographic parameters, and validation data tables exclusively for Impurity H could not be located in the retrieved search results.

Method development for Rosuvastatin and its impurities is a critical process in pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. nih.govnih.gov This typically involves creating robust analytical procedures, most commonly using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), to separate, identify, and quantify any impurities. nih.gov The validation of these methods is rigorously governed by international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are fit for their intended purpose. nih.gov

However, the specific validation parameters requested—including optimized chromatographic conditions, specificity assessments, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision—are not available in the public domain for this compound. The available literature focuses on other designated impurities such as A, B, C, D, and the lactone impurity, providing detailed validation data for those compounds. nih.govasianjpr.comscielo.br

While "this compound" is available as a chemical reference standard, indicating its relevance in analytical testing, the associated developmental and validation reports are not present in the accessible literature. Without these foundational data, the generation of a scientifically accurate and authoritative article as per the requested detailed outline is not possible. Creating such content would require fabricating data, which would violate the principles of scientific accuracy.

Therefore, due to the absence of specific research findings and data tables for this compound in the available literature, the request to generate the specified article cannot be fulfilled at this time.

Analytical Method Development and Validation for Rosuvastatin Ep Impurity H

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Robustness and Ruggedness Evaluation for Method Transferability

Robustness and ruggedness are critical components of analytical method validation, designed to ensure a method's reliability and suitability for transfer between different laboratories, analysts, and instruments. who.int Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage. Ruggedness, a measure of the method's reproducibility, is assessed under a variety of typical test conditions, such as using different equipment, analysts, or on different days. who.int

For the analysis of Rosuvastatin (B1679574) EP Impurity H, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), robustness is evaluated by systematically altering key chromatographic conditions. ijrrr.com The goal is to identify which parameters must be strictly controlled to maintain method performance. Column reproducibility, in particular, is a key parameter that has a critical impact on the long-term reliability and robustness of such analytical methods. waters.com

Key parameters are intentionally varied within a predefined range to assess the impact on critical outputs like peak retention time, resolution between Rosuvastatin and Impurity H, and peak symmetry (tailing factor). Studies have shown that for methods analyzing rosuvastatin and its impurities, variations in flow rate, mobile phase composition, and column temperature are important factors to control. waters.cominnovareacademics.in The method is considered robust if system suitability requirements, such as resolution and peak tailing, remain within acceptable limits despite these variations. This rigorous evaluation ensures that the analytical method will perform consistently and reliably in different environments, which is essential for its successful transfer and implementation in various quality control laboratories.

Interactive Data Table: Typical Parameters for Robustness and Ruggedness Studies

| Parameter | Typical Variation | Acceptance Criteria (Example) |

| Flow Rate | ± 0.1 mL/min | System suitability parameters (e.g., resolution, tailing factor) remain within limits. who.intinnovareacademics.in |

| Mobile Phase Composition | ± 2-5% in organic solvent ratio | No significant change in resolution or retention time. innovareacademics.in |

| Column Temperature | ± 5°C | Peak symmetry and resolution are maintained. innovareacademics.in |

| pH of Mobile Phase Buffer | ± 0.2 units | Retention times and peak shapes are consistent. |

| Detection Wavelength | ± 2-4 nm | No significant impact on impurity quantification. who.int |

| Column Batch/Lot | Different manufacturing lots | Consistent chromatographic performance (retention, peak shape). waters.com |

| Analyst | Different qualified analysts | Relative Standard Deviation (%RSD) of results is within the acceptable range. |

| Instrument | Different qualified HPLC/UHPLC systems | Reproducible results between instruments. |

Application in Pharmaceutical Impurity Profiling and Quality Control

Utilization as a Reference Standard in Quality Assurance and Quality Control Operations

Rosuvastatin EP Impurity H, as a characterized chemical compound, plays an indispensable role as a reference standard in pharmaceutical quality assurance (QA) and quality control (QC) operations. synthinkchemicals.com High-quality, purified reference standards are fundamental for the development, validation, and routine application of analytical methods used to assess the purity of Rosuvastatin. synzeal.com

The primary applications of the this compound reference standard include:

Method Development and Validation: The standard is essential for developing selective analytical methods capable of separating the impurity from the active pharmaceutical ingredient (API) and other related substances. synthinkchemicals.com It is used to confirm method specificity, linearity, accuracy, and precision.

Peak Identification: In routine analysis, the reference standard is used to unequivocally identify the peak corresponding to Impurity H in a chromatogram by comparing retention times. synzeal.com

System Suitability Testing: It is incorporated into system suitability solutions to verify the performance of the chromatographic system before sample analysis. Key system suitability parameters, such as the resolution between the impurity peak and the rosuvastatin peak, are monitored to ensure the system is capable of providing accurate results. scribd.com

Accurate Quantification: As a primary or secondary standard of known purity, it is used to prepare calibration standards for the precise quantification of Impurity H in batches of Rosuvastatin drug substance and finished products. synthinkchemicals.com

Manufacturers of these standards provide a comprehensive Certificate of Analysis (CoA) that includes characterization data from techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring the identity and purity of the standard. synthinkchemicals.com This traceability and characterization are vital for regulatory compliance and ensuring the safety and efficacy of the final drug product. synthinkchemicals.com

Monitoring and Quantification of this compound in Drug Substance and Finished Pharmaceutical Products

The monitoring and quantification of this compound are critical quality control measures performed on both the active pharmaceutical ingredient (API) and the finished dosage forms, such as tablets. The presence and amount of impurities are strictly regulated by pharmacopoeias, including the European Pharmacopoeia (EP), which sets specific limits for known and unknown impurities. scribd.comscribd.com

Validated stability-indicating analytical methods, predominantly RP-HPLC and UHPLC, are employed for this purpose. nih.govresearchgate.net These methods are designed to be highly selective, allowing for the baseline separation of all potential rosuvastatin-related substances, including Impurity H, from the main API peak. researchgate.net

The quantification process involves analyzing the drug substance or a solution prepared from the finished product (e.g., crushed tablets) using the validated chromatographic method. ijrrr.com The concentration of this compound is determined by comparing its peak area in the sample chromatogram to the peak area of the certified reference standard at a known concentration. This ensures that the level of the impurity does not exceed the threshold specified in the monograph, thereby guaranteeing the quality, safety, and efficacy of the medication. uniroma1.it

Interactive Data Table: Example Chromatographic Conditions for Impurity Quantification

| Parameter | Typical Condition |

| Technique | Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov |

| Column | Acquity BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) nih.govresearchgate.net |

| Mobile Phase | Isocratic or Gradient mixture of an acidic aqueous phase (e.g., water with 0.025% Trifluoroacetic Acid) and an organic solvent (e.g., Methanol (B129727) or Acetonitrile). nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Column Temperature | 30 - 55 °C nih.gov |

| Detection | UV at approximately 240 - 248 nm nih.gov |

| Injection Volume | 10 µL |

Regulatory and Quality Control Implications of Rosuvastatin Ep Impurity H

Regulatory Framework for Pharmaceutical Impurities

The foundation for controlling pharmaceutical impurities like Rosuvastatin (B1679574) EP Impurity H is built upon a combination of pharmacopoeial standards and international guidelines that ensure a harmonized approach to drug quality and safety.

The European Pharmacopoeia (EP) provides legally binding quality standards for medicines and their ingredients. The specific monograph for Rosuvastatin Calcium details the acceptance criteria for various impurities. While the monograph explicitly names and sets limits for "specified impurities" such as A, B, C, and G, Rosuvastatin EP Impurity H is not listed as a specified impurity with its own individual limit. scribd.com

Instead, Impurity H is governed by the limits set for unspecified impurities. According to the Rosuvastatin monograph, the acceptance criteria for impurities are as follows:

Unspecified impurities: for each impurity, a maximum of 0.10 per cent. scribd.com

Total impurities: a maximum of 1.2 per cent. scribd.com

Reporting threshold: 0.05 per cent. scribd.com

Therefore, any presence of this compound above 0.05% must be reported, and its level must not exceed the 0.10% threshold for any single unspecified impurity. scribd.com Compliance with these limits is mandatory for any Rosuvastatin API to be marketed in regions that adhere to the European Pharmacopoeia.

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is particularly relevant as it establishes thresholds for reporting, identifying, and qualifying impurities. ich.orggmp-compliance.org These thresholds are based on the maximum daily dose (MDD) of the drug substance.

Rosuvastatin has a maximum recommended daily dose of 40 mg. drugs.comhealthline.comdroracle.ai According to the ICH Q3A(R2) guideline, for a drug substance with an MDD of ≤ 2 g/day , the following thresholds apply:

| Threshold Type | Threshold Value | Rationale |

| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the registration application. ich.orgyoutube.com |

| Identification Threshold | ≥ 0.10% | Impurities at or above this level must have their structures characterized. ich.orgyoutube.com |

| Qualification Threshold | ≥ 0.15% | Impurities at or above this level must be assessed for biological safety. ich.orgyoutube.com |

The EP monograph's limit of 0.10% for unspecified impurities aligns with the ICH identification threshold. This means that if this compound were to be consistently present at a level greater than 0.10%, it would require structural identification. If its level were to exceed 0.15%, a comprehensive safety qualification would be necessary, establishing the biological safety of the impurity at that specified level. ich.org

Significance in Abbreviated New Drug Application (ANDA) Submissions

For manufacturers of generic drugs, the control of impurities is a pivotal component of an Abbreviated New Drug Application (ANDA) submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA). The core objective of an ANDA is to demonstrate that the generic product is pharmaceutically equivalent and bioequivalent to the innovator's product, also known as the Reference Listed Drug (RLD).

An ANDA must contain detailed information on the impurity profile of the drug substance. pharmtech.com The applicant must demonstrate that the level and type of impurities, including this compound, are well-controlled and comparable to the RLD. regulations.gov The FDA may refuse-to-receive (RTR) an ANDA if it lacks adequate justification for impurity limits. raps.orgfda.gov Deficiencies that can trigger an RTR include:

Failing to justify proposed limits for specified impurities that are above qualification thresholds. raps.org

Proposing limits for unspecified impurities that are above identification thresholds. raps.org

An impurity in a generic drug substance is considered qualified if its level does not exceed that observed in the RLD. pharmtech.comfda.gov Therefore, an ANDA applicant for Rosuvastatin must provide comparative analytical data, often from High-Performance Liquid Chromatography (HPLC), showing that the level of Impurity H in their product is not higher than in the innovator product. regulations.gov If a new impurity is found or an existing one like Impurity H is present at a higher level, extensive qualification studies would be required, potentially delaying or preventing the approval of the generic drug. fda.gov

Strategies for Impurity Control and Risk Management in Pharmaceutical Manufacturing

A robust strategy for controlling impurities like this compound is essential for ensuring product quality and regulatory compliance. This involves a proactive, risk-based approach that spans the entire manufacturing lifecycle. windows.net Key strategies include risk assessment, process control, and continuous improvement, often guided by the principles of Quality by Design (QbD). pharmasource.global

Risk Assessment: The first step is to identify the potential sources and formation pathways of Impurity H. This is achieved through a comprehensive risk assessment, which may involve tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA). ispe.org The assessment evaluates factors such as:

Raw Materials: The quality of starting materials and reagents used in the synthesis of Rosuvastatin.

Manufacturing Process: Chemical reactions, intermediates, and process parameters (e.g., temperature, pressure, pH) that could lead to the formation of Impurity H. windows.net

Degradation: Stability of the drug substance under various storage and stress conditions.

Control Strategies: Based on the risk assessment, a multi-faceted control strategy is developed. This strategy is a core component of a modern pharmaceutical quality system.

| Strategy Component | Description |

| Process Optimization (QbD) | The principles of Quality by Design (QbD) are applied to proactively design manufacturing processes that minimize impurity formation. researchgate.netmt.com This involves identifying Critical Process Parameters (CPPs) that impact impurity levels and establishing a "design space" within which the process consistently yields a product with the desired quality. nih.gov |

| Purification Techniques | Effective purification steps, such as crystallization or chromatography, are developed and validated to ensure they can effectively remove or reduce Impurity H to levels below the 0.10% limit. |

| Analytical Monitoring | Sensitive and specific analytical methods, primarily HPLC, are developed and validated to detect and quantify this compound. veeprho.com These methods are used for in-process controls and for final release testing of the API, ensuring each batch meets the pharmacopoeial requirements. |

| Supplier Qualification | A stringent supplier qualification program is implemented to ensure that all raw materials and intermediates sourced from third parties meet predefined quality standards, thereby minimizing the introduction of potential impurities. |

| Lifecycle Management | The impurity control strategy is not static. It is part of a lifecycle management approach where the process is continuously monitored and reviewed. windows.net Any changes to the manufacturing process or raw material suppliers trigger a re-evaluation of the risk assessment to ensure impurity levels remain under control. ispe.org |

By implementing these strategies, pharmaceutical manufacturers can ensure that this compound is effectively controlled, leading to a final drug substance that is safe, effective, and compliant with global regulatory standards.

Advanced Research Perspectives on Rosuvastatin Ep Impurity H

Computational Chemistry and Molecular Modeling Studies of Impurity H

Computational chemistry provides powerful tools for understanding the formation and properties of pharmaceutical impurities like Rosuvastatin (B1679574) EP Impurity H. These in silico methods allow for the investigation of molecular characteristics that are often difficult or time-consuming to study through empirical experimentation alone.

Theoretical Calculations of Formation Energies and Reaction Pathways

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the thermodynamic and kinetic feasibility of impurity formation. By modeling the potential reaction pathways leading to Rosuvastatin EP Impurity H, researchers can calculate the formation energies and identify the transition states involved. This analysis helps pinpoint the specific steps in the synthesis or degradation process that are most likely to generate this impurity.

For instance, a plausible pathway for the formation of an impurity could be modeled by identifying the starting materials or intermediates and proposing a sequence of chemical reactions. The energy of each species (reactants, intermediates, transition states, and products) along the reaction coordinate is then calculated. A lower activation energy for a particular pathway suggests it is more kinetically favorable, while a negative Gibbs free energy of reaction indicates a thermodynamically spontaneous process. This data is critical for process chemists to modify reaction conditions—such as temperature, pressure, or catalyst choice—to disfavor the energetic landscape leading to Impurity H.

Table 1: Hypothetical Energy Profile for an Impurity Formation Pathway

| Reaction Step | Species | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 1 | Reactant A + Reactant B | 0 | Starting Materials |

| 2 | Transition State 1 (TS1) | +85 | Energy barrier for the first step |

| 3 | Intermediate C | -20 | A relatively stable intermediate |

| 4 | Transition State 2 (TS2) | +120 | Highest energy barrier, rate-determining step |

This table is illustrative of the data generated from computational studies and does not represent actual experimental values for Impurity H.

Prediction of Spectroscopic Signatures and Conformational Analysis

Molecular modeling is also employed to predict the spectroscopic properties of impurities, which is invaluable for their identification and characterization. By calculating the lowest energy conformation of this compound, it is possible to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and other spectroscopic signatures. For example, ¹H and ¹³C NMR chemical shifts can be calculated and compared against experimental data to confirm the impurity's structure.

Conformational analysis identifies the most stable three-dimensional arrangements of the molecule. As the biological activity and physical properties of a molecule are dependent on its shape, understanding the preferred conformation of Impurity H is important. These studies can reveal intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations and influence the molecule's reactivity and chromatographic behavior.

Table 2: Predicted vs. Experimental Spectroscopic Data for Structural Confirmation

| Technique | Predicted Data Point | Corresponding Experimental Data |

|---|---|---|

| ¹H NMR | δ 7.15 ppm (doublet, 2H) | δ 7.18 ppm (doublet, 2H) |

| ¹³C NMR | δ 178.5 ppm (carbonyl C) | δ 178.2 ppm (carbonyl C) |

This table is a representative example of how predicted data is used; values are not specific to Impurity H.

Development of Novel Remediation Strategies for Impurity H Control

Controlling the levels of impurities like this compound is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory standards. Remediation strategies focus on both preventing the impurity's formation during synthesis and efficiently removing it from the final product.

Process Chemistry Approaches for Impurity Mitigation

The most effective method for controlling impurities is to prevent their formation. This involves a deep understanding of the rosuvastatin synthesis process, which often includes complex steps like cyclocondensation, dehydrogenation, and modified Wittig reactions. waters.com Each of these steps presents a potential for side reactions that could lead to impurities. waters.com

Process optimization is key to mitigating the formation of Impurity H. Strategies include:

Reagent Selection: Utilizing highly selective reagents that minimize side reactions. For example, in multi-step syntheses, protecting groups are used to prevent unwanted reactions at specific sites on the molecule. waters.com

Control of Reaction Conditions: Precisely controlling parameters such as temperature, pH, and reaction time can significantly influence the reaction pathway, favoring the formation of the desired product over impurities. Some synthetic routes for statins require avoiding critical subzero or high-temperature processing to maintain stability. researchgate.net

Route Design: Developing novel synthetic routes that are inherently cleaner and produce fewer impurities. Some modern approaches focus on eco-friendly, scalable processes that use simpler bases and avoid hazardous reagents. researchgate.net

Purification Techniques for Efficient Removal of Impurity H

When the formation of Impurity H cannot be completely avoided, efficient purification methods are required to remove it from the active pharmaceutical ingredient (API).

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary analytical techniques for detecting and quantifying impurities. scielo.brnih.gov For removal on a larger scale, preparative HPLC is used to isolate and remove specific impurities from batches of the drug substance. google.com The development of a stability-indicating HPLC method is crucial to ensure that all potential degradation products and process impurities are effectively separated and quantified. scispace.com

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. By carefully selecting solvents, it is possible to create conditions where the API crystallizes out of the solution, leaving impurities like Impurity H behind in the mother liquor. A method using a mixed solution of n-hexane and absolute ethanol (B145695) has been shown to be effective in removing cis-isomers of a rosuvastatin intermediate, achieving purity levels above 99%. google.com

Table 3: Example of a UHPLC Method for Rosuvastatin Impurity Profiling

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC™ BEH C18 (100 mm × 2.1 mm, 1.7 µm) mdpi.com |

| Mobile Phase | Isocratic elution with methanol (B129727) and 0.1% trifluoroacetic acid scielo.br |

| Flow Rate | 1.2 mL/minute researchgate.net |

| Detection Wavelength | 240 nm researchgate.net |

| Column Temperature | 25 °C researchgate.net |

Long-Term Stability and Degradation Kinetics in Complex Formulations

Understanding the stability of Rosuvastatin and the formation kinetics of its impurities in finished dosage forms is essential to ensure the safety and efficacy of the medication over its shelf life. Forced degradation studies are conducted under harsh conditions to predict long-term stability. scispace.com

Rosuvastatin has been found to be susceptible to degradation under acidic and photolytic conditions, while remaining relatively stable under neutral, basic, oxidative, and thermal stress. scispace.comnih.gov Acid hydrolysis, in particular, is a significant degradation pathway, leading to the formation of several products, including the rosuvastatin lactone. scielo.brresearchgate.net The rate of conversion between rosuvastatin and its lactone form has been found to follow first-order kinetics. researchgate.net

Studies on complex formulations, such as tablets, involve exposing the product to accelerated stability conditions (e.g., 40°C and 75% relative humidity). The impurities generated during these stability studies are then compared to those from forced degradation studies to establish a comprehensive degradation profile. scispace.com The presence of excipients in the formulation can sometimes lead to the formation of unique impurities; for example, a condensed product of rosuvastatin and meglumine (B1676163) was identified during thermal stress studies of a tablet formulation. The kinetics of Impurity H formation would be studied by tracking its concentration over time under various stress conditions, allowing for the determination of its formation rate constant and the prediction of its levels throughout the product's shelf life.

Table 4: Summary of Rosuvastatin Forced Degradation Studies

| Stress Condition | Observation | Major Impurities Formed |

|---|---|---|

| Acid Hydrolysis (e.g., 0.2M HCl at 80°C) | Significant degradation observed scispace.com | Rosuvastatin Lactone, other unidentified degradants scielo.br |

| Base Hydrolysis (e.g., 1N NaOH at 80°C) | Comparatively stable scispace.com | Minimal degradation |

| Oxidative (e.g., 0.5% H₂O₂ at 80°C) | Some polar impurities generated scispace.com | Oxidative degradants |

| Photolytic | Prominent degradation scispace.com | Multiple photodegradation products google.comnih.gov |

| Thermal (e.g., 105°C) | Stable, but can form unique impurities with excipients | Excipient adducts (e.g., meglumine adduct) |

Predictive Stability Modeling for Diverse Pharmaceutical Matrices

Predictive stability modeling is a critical component in modern pharmaceutical development, enabling the forecast of a drug product's shelf-life and the rate of impurity formation under various environmental conditions. For this compound, while specific kinetic models are not extensively published, the principles can be effectively illustrated by examining the degradation kinetics of the parent molecule, Rosuvastatin, into its other well-known impurities, such as Rosuvastatin Lactone. These models are foundational for understanding how Impurity H might form and degrade across different pharmaceutical formulations.

The formation and degradation of pharmaceutical impurities often follow specific kinetic models, such as zero-order, first-order, or second-order reactions. By determining the rate constants at various temperatures, the Arrhenius equation can be employed to predict the degradation rate at other temperatures, including typical storage and accelerated stability conditions.

A key study on the degradation kinetics of Rosuvastatin calcium demonstrated that the conversion to its lactone form, a major degradation product, follows first-order kinetics. researchgate.net The study highlighted the profound influence of the solvent matrix on the reaction, a critical consideration for liquid or semi-solid formulations. It was found that in aprotic solvents, the conversion of Rosuvastatin to the lactone was favored, whereas in acidic aqueous environments, the reverse reaction (hydrolysis of the lactone back to Rosuvastatin) was predominant. researchgate.net This equilibrium is crucial for developing predictive models, as the choice of excipients and the nature of the vehicle (aqueous vs. non-aqueous) in a formulation will dictate the stability profile.

The rates for both the forward (Rosuvastatin → Lactone) and reverse (Lactone → Rosuvastatin) reactions were found to be directly related to temperature. researchgate.net Such data is instrumental in building a predictive model. By understanding the reaction order, rate constants, and the impact of formulation matrices (e.g., pH, solvent type, water content), models can be developed to predict the concentration of an impurity like this compound over time in various dosage forms, from solid tablets to liquid suspensions.

| Parameter | Finding | Implication for Predictive Modeling |

| Reaction Order | The conversion of Rosuvastatin to Rosuvastatin-Lactone and the reverse reaction both follow first-order kinetics. researchgate.net | Simplifies the mathematical model for predicting degradation rates, as the rate is directly proportional to the concentration of one reactant. |

| Matrix Effect (Solvent) | Aprotic solvents favor the formation of the lactone impurity, while acidic aqueous media favor the hydrolysis of the lactone back to the parent drug. researchgate.net | The model must incorporate matrix-specific parameters (e.g., pH, polarity, water activity) to be accurate for different pharmaceutical formulations. |

| Temperature Dependence | Rate constants for both forward and reverse reactions are directly related to temperature, following the Arrhenius relationship. researchgate.net | Allows for the prediction of impurity formation at various storage conditions (refrigerated, room temperature, accelerated) based on data from forced degradation studies. |

Applying these principles, a predictive stability model for this compound would involve:

Forced Degradation Studies: Subjecting Rosuvastatin to stress conditions (acid, base, oxidation, light, heat) to identify the pathways leading to Impurity H.

Kinetic Analysis: Determining the reaction order and rate constants for the formation of Impurity H under these different conditions and in the presence of various formulation matrices (e.g., different pH buffers, solvents).

Mathematical Modeling: Using software to fit the experimental data to kinetic models and applying the Arrhenius equation to predict long-term stability and shelf-life. This allows for in silico testing of different formulation strategies to minimize impurity formation.

Investigations into Impurity-Excipient Interactions

The interaction between a drug substance or its impurities and the excipients within a formulation is a primary cause of product instability. Excipients, while often considered inert, can contain reactive impurities or functional groups that may interact with the active pharmaceutical ingredient (API) or its degradants. Investigating these potential interactions is crucial for developing a robust and stable pharmaceutical product.

While direct studies on the interaction between this compound and specific excipients are not widely available in the literature, research into Rosuvastatin and other statins provides a strong basis for understanding potential incompatibilities. A critical aspect of pre-formulation studies involves screening for such interactions, often using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and stability studies of binary mixtures of the impurity and individual excipients.

A relevant example within Rosuvastatin development is the identification of a novel impurity formed during stability studies under accelerated conditions (40°C/75% RH). This impurity was characterized as a meglumine adduct of Rosuvastatin. Meglumine is an organic amine often used as a counter-ion or pH adjuster. The formation of this adduct is a clear case of an interaction between the drug substance and another component, leading to a new chemical entity. This underscores the importance of considering interactions not just with primary excipients like fillers and binders, but also with minor components like buffering agents or counter-ions.

The potential for this compound to interact with excipients would be dictated by its chemical structure. Given that many degradation pathways involve oxidation or hydrolysis, the resulting impurities may possess functional groups (e.g., hydroxyls, carbonyls) that are susceptible to further reactions. Common excipients contain reactive moieties that could facilitate these reactions.

| Excipient Class | Common Excipients | Potential Reactive Impurities/Moieties | Potential Interaction with Impurity H |

| Fillers/Diluents | Lactose, Microcrystalline Cellulose (B213188) (MCC) | Reducing sugars (in Lactose), trace metals, peroxides | Maillard reaction with primary/secondary amine groups; catalysis of oxidative degradation. |

| Binders | Povidone (PVP), Hydroxypropyl Cellulose (HPC) | Peroxides, aldehydes | Oxidation of sensitive functional groups. |

| Disintegrants | Croscarmellose Sodium, Crospovidone | Aldehydes, peroxides | Can lead to the formation of adducts or oxidative degradation products. |

| Lubricants | Magnesium Stearate | Alkaline earth metal ions (Mg²⁺) | Can catalyze hydrolysis, especially in the presence of moisture. |

| Wetting Agents/Surfactants | Polysorbates (e.g., Tween 80), Sodium Lauryl Sulfate (SLS) | Peroxides, unsaturated fatty acids | Can promote oxidative degradation pathways. |

| Buffering Agents/Counter-ions | Meglumine, Tromethamine | Amine groups | Can form adducts with the API or its impurities, as seen with the Rosuvastatin-meglumine adduct. |

Investigations into impurity-excipient interactions for this compound would systematically evaluate the stability of the impurity in the presence of commonly used excipients. This involves preparing binary mixtures and subjecting them to accelerated stability conditions. Any increase in the degradation of the impurity or the formation of new, tertiary degradation products would signal an incompatibility, guiding formulators to select more stable excipient packages for the final drug product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products